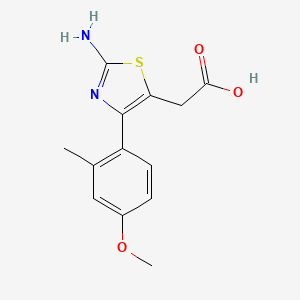
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a subject of interest in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid typically involves multiple steps. One common method includes the reaction of p-nitrobenzoylglutamic acid with 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This reaction is carried out in an aqueous medium at elevated temperatures (around 82°C) with the presence of a nickel catalyst. The reaction mixture is subjected to hydrogenation under controlled pressure to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino and formyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while reduction can produce more reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine-based compounds.
Biology: The compound is studied for its role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid involves its interaction with specific molecular targets. The pteridine ring system allows it to bind to enzymes and receptors, influencing various biochemical pathways. This binding can modulate enzyme activity, leading to changes in metabolic processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}benzoic acid: Shares a similar pteridine structure but differs in functional groups.
2-aminopteridin-4(3H)-one: Another pteridine derivative with distinct chemical properties.
Uniqueness
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid is unique due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. This uniqueness makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C20H19N7O7 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-formylpentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-26-15-14(17(30)27-20)24-12(7-23-15)6-22-11-3-1-9(2-4-11)16(29)25-13(19(33)34)5-10(8-28)18(31)32/h1-4,7-8,10,13,22H,5-6H2,(H,25,29)(H,31,32)(H,33,34)(H3,21,23,26,27,30) |
InChI-Schlüssel |
BXSMHJWCVDSDCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CC(C=O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)












